molecular formula C10H13ClN4O B1424452 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1242240-92-1

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B1424452
CAS RN: 1242240-92-1
M. Wt: 240.69 g/mol
InChI Key: SQODZJHDBBIRAQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained a great deal of attention in scientific research. Its molecular formula is C10H13ClN4O and it has a molecular weight of 240.69 g/mol .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is based on its molecular formula, C10H13ClN4O . More detailed information about its structure can be found in scientific databases .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide include its molecular formula (C10H13ClN4O) and molecular weight (240.69 g/mol) . More detailed information about its physical and chemical properties can be found in scientific databases .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide derivatives have been found to exhibit significant anti-angiogenic and DNA cleavage activities. These properties are crucial in the context of cancer research, as the inhibition of angiogenesis (formation of new blood vessels) can potentially hinder tumor growth. Similarly, DNA cleavage activities are important for understanding cellular mechanisms and developing targeted therapies (Kambappa et al., 2017).

Antimicrobial Activity

This compound has shown promise in antimicrobial studies. For instance, derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide have been synthesized and displayed significant antibacterial activity against various pathogens. This highlights its potential application in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Properties

Several studies have demonstrated that derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide possess anticancer properties. These compounds have been tested for their efficacy in inhibiting the growth of cancer cells, making them a topic of interest in oncology research (Abu‐Hashem et al., 2020).

Synthesis and Structural Analysis

There is considerable research focused on the synthesis and structural analysis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide and its derivatives. Understanding the structural properties of these compounds is essential for developing new drugs with improved efficacy and fewer side effects (Georges et al., 1989).

Potential Antipsychotic Agents

Research has also explored the use of heterocyclic analogues of this compound as potential antipsychotic agents. These studies focus on the binding to various receptors in the brain, which is a key aspect of developing new treatments for psychiatric disorders (Norman et al., 1996).

Safety And Hazards

While the specific safety and hazards information for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is not explicitly mentioned in the search results, it’s important to handle all chemical compounds with care and appropriate safety measures .

Future Directions

The future directions of research on 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQODZJHDBBIRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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